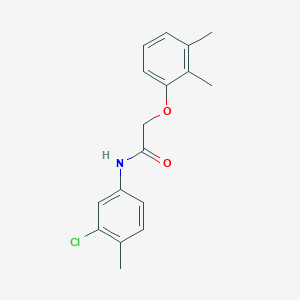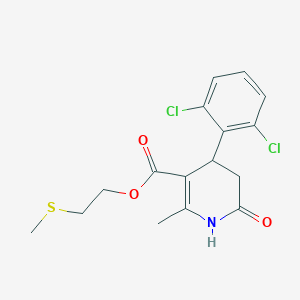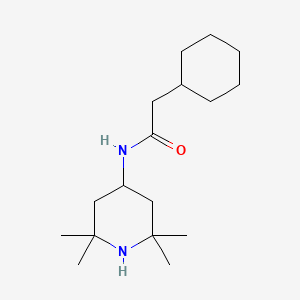![molecular formula C21H22N6 B5612760 N-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-pyridin-3-ylpropane-1,3-diamine](/img/structure/B5612760.png)
N-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-pyridin-3-ylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves strategic modifications to enhance their biological properties. In a study by Auzzi et al. (1983), modifications included the introduction of longer side chains and substitution at various positions, aiming to investigate anti-inflammatory properties without ulcerogenic activity (Auzzi et al., 1983). Furthermore, Portilla et al. (2006) discussed a hydrogen-bonded chain of rings in related structures, emphasizing the importance of molecular interactions in determining compound properties (Portilla et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their interaction with biological targets. Portilla et al. (2006) described the crystalline structure of related compounds, highlighting the role of N—H⋯N hydrogen bonds in forming chains and rings, which are essential for understanding molecular interactions (Portilla et al., 2006).
Chemical Reactions and Properties
Chemical reactivity and properties are central to the utility of these compounds. Zvilichovsky and David (1983) explored the reaction of phenylmalononitrile with hydrazine to prepare derivatives, highlighting the versatility of these compounds in synthesizing a range of biologically relevant structures (Zvilichovsky & David, 1983).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, influence the compound's application and efficacy. Castillo et al. (2018) provided insights into the synthesis of functional fluorophores from pyrazolo[1,5-a]pyrimidines, indicating their potential utility in detecting biologically or environmentally relevant species (Castillo et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and potential for derivatization, are critical for the development of compounds with desired biological activities. The synthesis and properties of derivatives as discussed by Zvilichovsky and David (1983), provide a foundation for understanding the chemical versatility and potential applications of these compounds (Zvilichovsky & David, 1983).
Orientations Futures
The future directions for “N-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N’-pyridin-3-ylpropane-1,3-diamine” and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core could be a promising area of research .
Propriétés
IUPAC Name |
N'-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N-pyridin-3-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-16-13-21-25-19(17-7-3-2-4-8-17)14-20(27(21)26-16)24-12-6-11-23-18-9-5-10-22-15-18/h2-5,7-10,13-15,23-24H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVGSLFVGOACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NCCCNC3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(diethylamino)benzylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5612698.png)


![N-(2-furylmethyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5612720.png)
![N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5612723.png)

![5-methyl-1'-[(5-phenylisoxazol-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5612729.png)
![3-chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5612748.png)
![(1S*,5R*)-3-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612749.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5612752.png)
![(1R*,3S*)-7-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5612753.png)

![2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5612761.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5612767.png)